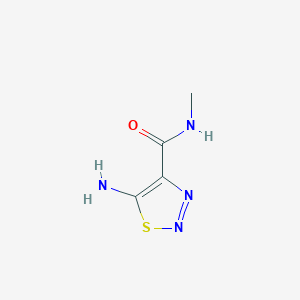
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. The compound is known for its unique properties that make it useful in a variety of laboratory experiments. In
Wirkmechanismus
The mechanism of action of 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to cell death in cancer cells, making the compound a potential candidate for cancer treatment.
Biochemische Und Physiologische Effekte
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, the compound has been shown to have anti-inflammatory effects and to reduce oxidative stress in the body. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide in laboratory experiments is its relative ease of synthesis. The compound can be synthesized using standard laboratory equipment and techniques, making it accessible to a wide range of researchers. Additionally, the compound has a wide range of potential applications in scientific research, making it a versatile tool for researchers in a variety of fields.
However, there are also limitations to the use of 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide in laboratory experiments. One limitation is that the compound has not yet been extensively studied in vivo, meaning that its potential side effects and toxicity are not fully understood. Additionally, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide. One area of research that is particularly promising is the development of new cancer treatments based on the compound's antitumor activity. Additionally, the compound may have potential applications in the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders.
Another potential area of research is the development of new synthetic methods for the compound. While the current synthesis method is relatively simple, there may be more efficient or cost-effective ways to produce the compound that could make it more accessible to researchers.
Conclusion
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide is a compound with a wide range of potential applications in scientific research. The compound has been shown to have antitumor activity, anti-inflammatory effects, and to improve cognitive function in animal models of Alzheimer's disease. While there are limitations to the use of the compound in laboratory experiments, its relative ease of synthesis and versatility make it a promising tool for researchers in a variety of fields.
Wissenschaftliche Forschungsanwendungen
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry. The compound has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Additionally, the compound has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Eigenschaften
CAS-Nummer |
100097-70-9 |
|---|---|
Produktname |
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide |
Molekularformel |
C4H6N4OS |
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
5-amino-N-methylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4OS/c1-6-4(9)2-3(5)10-8-7-2/h5H2,1H3,(H,6,9) |
InChI-Schlüssel |
AAECUPMCKLAWMT-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(SN=N1)N |
Kanonische SMILES |
CNC(=O)C1=C(SN=N1)N |
Synonyme |
1,2,3-Thiadiazole-4-carboxamide,5-amino-N-methyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




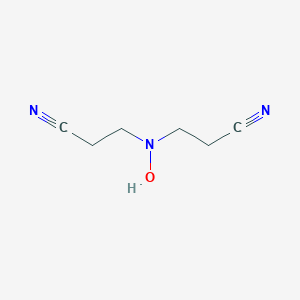
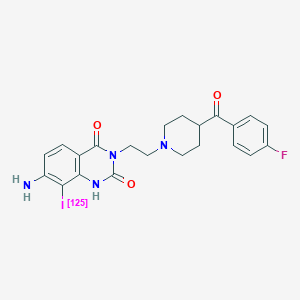
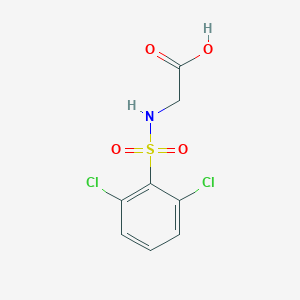
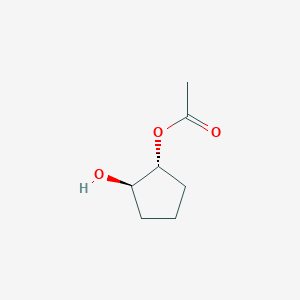


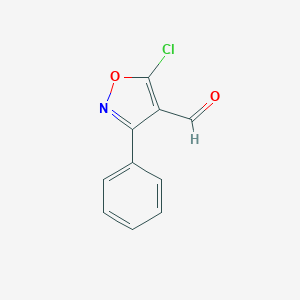
![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)

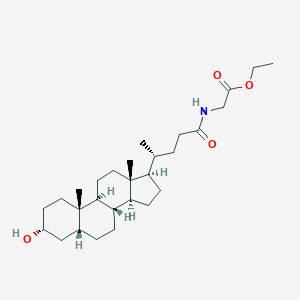
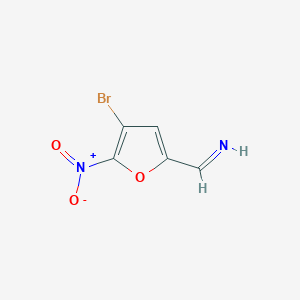
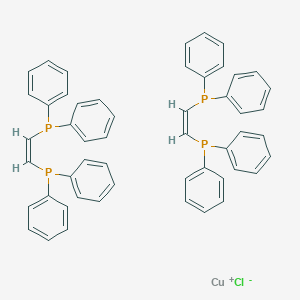
![6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole](/img/structure/B26328.png)